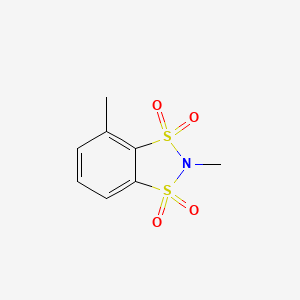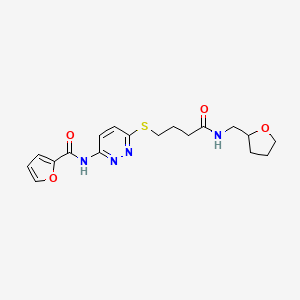![molecular formula C13H23ClN2O2 B2692710 Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride CAS No. 2248345-24-4](/img/structure/B2692710.png)
Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride” is a chemical compound with the IUPAC name cyclopropyl (3-oxa-7,10-diazaspiro [5.6]dodecan-7-yl)methanone hydrochloride . It has a molecular weight of 274.79 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H22N2O2.ClH/c16-12 (11-1-2-11)15-8-7-14-6-3-13 (15)4-9-17-10-5-13;/h11,14H,1-10H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.Wissenschaftliche Forschungsanwendungen
Cyclopropenone Oximes and Isocyanates Reaction
Cyclopropenone oximes, including derivatives like 2,3-Diphenyl- and 2-methyl-3-phenylcyclopropenone oxime hydrochlorides, have been studied for their reactions with isocyanates. This reaction yields 1:2 addition products, 4,6-diazaspiro[2.3]hexenones, showcasing the chemical reactivity and potential synthetic utility of cyclopropenone and related compounds in producing spirocyclic structures (H. Yoshida et al., 1988). Similarly, the synthesis of novel 4,6-Diazaspiro[2.3]hex-1-en-5-ones by reacting Diphenylcyclopropenone Oxime with isocyanates underlines the versatility of cyclopropenone oximes in creating complex molecular architectures (H. Yoshida et al., 1987).
Conversion of Ketones to Oxime Derivatives
Research on converting ketones of heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives emphasizes the importance of structural modification in enhancing biological activity or facilitating further chemical transformations. Such studies contribute to the development of new synthetic methods and the exploration of compounds' reactivity and functionalization (Mahbubur Rahman et al., 2013).
Cyclopropane Amino Acids Synthesis
The preparation of cyclopropane amino acids using aryl and unsaturated diazo compounds demonstrates the synthetic potential of cyclopropane derivatives. This method highlights the utility of cyclopropane and related structures in synthesizing biologically relevant compounds, such as amino acid derivatives, which could have applications in medicinal chemistry (L. A. Adams et al., 2003).
Spirocyclic Oxindoles Synthesis
The development of novel approaches for the synthesis of diversely functionalized spirocyclic oxindoles, using carbonyl-addition/cyclization reaction sequences, illustrates the strategic manipulation of spirocyclic structures for the creation of complex molecules. These methodologies are crucial for advancing drug discovery and developing new materials (B. Alcaide et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c16-12(11-1-2-11)15-8-7-14-6-3-13(15)4-9-17-10-5-13;/h11,14H,1-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWCWXMXLWVGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCNCCC23CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692632.png)




![1-tert-butyl-3-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692641.png)


![4,5-Dichloro-1-(2-[(4-methylphenyl)sulfonyl]ethyl)-1H-imidazole](/img/structure/B2692645.png)
![N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2692646.png)

